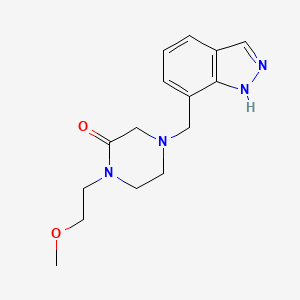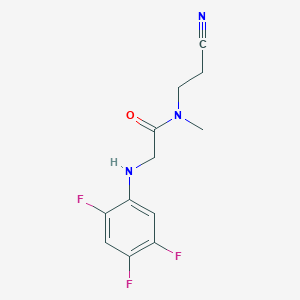![molecular formula C13H10F3N3O B7647493 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and function of B-cells. Inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用機序
TAK-659 selectively inhibits BTK, a crucial enzyme in the 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide signaling pathway. BTK plays a critical role in the development and function of B-cells, which are responsible for producing antibodies and mounting an immune response. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, reducing the production of antibodies and cytokines. This mechanism of action has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Biochemical and Physiological Effects:
TAK-659 has been shown to have selective inhibition of BTK, with minimal off-target effects. In preclinical studies, TAK-659 has demonstrated significant antitumor activity in various hematological malignancies, including CLL, MCL, and DLBCL. TAK-659 has also been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. These effects have been demonstrated in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
実験室実験の利点と制限
The selective inhibition of BTK by TAK-659 makes it a valuable tool for studying the 2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide signaling pathway and its role in various diseases. TAK-659 has been shown to have high potency and selectivity, with minimal off-target effects. However, the use of TAK-659 in lab experiments is limited by its cost and availability. TAK-659 is a relatively new compound, and its synthesis is complex, making it challenging to obtain in large quantities.
将来の方向性
TAK-659 has shown promising results in preclinical studies, demonstrating significant antitumor and immunomodulatory effects. Further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials for various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Additionally, the potential applications of BTK inhibition in other diseases and conditions should be explored. The development of new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties is also an area of active research.
合成法
The synthesis of TAK-659 involves several steps, starting from the reaction of 2-bromo-3-pyridylacetic acid with 4-(trifluoromethyl)pyridine-2-amine. The resulting intermediate is then subjected to further reactions, including amidation and cyclization, to obtain the final product. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, BTK inhibition has been shown to have antitumor effects in various hematological malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has demonstrated promising results in preclinical studies, showing selective inhibition of BTK and significant antitumor activity in animal models.
In addition to cancer research, TAK-659 has also been studied for its potential applications in autoimmune disorders and inflammatory conditions. BTK inhibition has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells. TAK-659 has demonstrated efficacy in preclinical models of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
特性
IUPAC Name |
2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-5-18-11(7-10)19-12(20)6-9-2-1-4-17-8-9/h1-5,7-8H,6H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOCVEUVOPJLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)


![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)